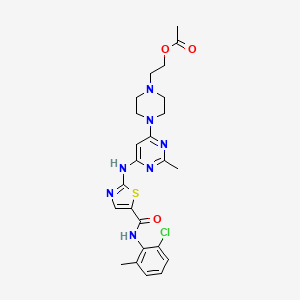

2-(4-(6-((5-((2-氯-6-甲基苯基)氨基甲酰基)噻唑-2-基)氨基)-2-甲基嘧啶-4-基)哌嗪-1-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

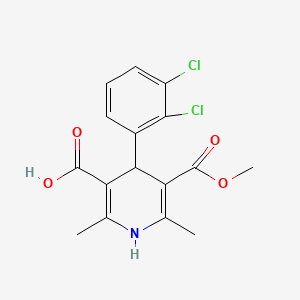

2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, also known as 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, is a useful research compound. Its molecular formula is C24H28ClN7O3S and its molecular weight is 530.04. The purity is usually > 95%.

BenchChem offers high-quality 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Role in Drug Formulation Studies

Dasatinib, the parent compound of Dasatinib Impurity 5, is used as an inhibitor of multiple tyrosine kinases in two different formulations: an immediate-release tablet and a powder for oral suspension . The Piperazine ring present in Dasatinib is susceptible to oxidation, forming an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent . Therefore, a comprehensive investigative study was conducted to optimize the diluent by limiting N-Oxide generation .

Solubility Analysis

Dasatinib shows a very low pH-dependent solubility in aqueous solutions and higher solubility in organic solvents . The solubility plays an essential role in analytical methodology to establish the purity, potency, safety, and efficacy of any drug product as a diluent . Also, extraction of active drug substance with a suitable diluent from matrix composition is crucial for any analytical method development .

Diluent Optimization

A diluent optimization study during the method development of related substances for the drug product reveals that the Piperazine ring presented in Dasatinib is susceptible to oxidation and forms an N-oxide impurity . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction . Therefore, a comprehensive investigative study was conducted to optimize the diluent by limiting N-Oxide generation .

Role in Analytical Method Development

Therefore, different diluent optimization studies were conducted to extract Dasatinib from its matrix formulations of tablets and powder for oral suspensions to establish its potency and purity .

Role in Drug Stability Studies

When analyzing the DTB formulation development samples, studies found an increase in the proportion of dasatinib N-oxide impurities at the piperazine ring . This was hypothesized to be due to the chemical instability of DTB in this form of matrix formulation .

Role in Cancer Research

Dasatinib can inhibit STAT5 signaling, which downregulated B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 . This is likely to be the consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as of direct inhibition of BCR/ABL in a fashion similar to imatinib .

作用机制

Target of Action

The primary target of this compound is the BCR-ABL tyrosine kinase . This kinase is a chimeric protein that results from a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . The compound also inhibits several SRC-family kinases .

Mode of Action

The compound acts as a tyrosine kinase inhibitor . It binds to both the active and inactive conformations of the ABL kinase domain . This binding inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL protein, thereby halting the proliferation of leukemia cells .

Biochemical Pathways

The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, it disrupts the signal transduction that leads to the uncontrolled proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells .

Pharmacokinetics

The compound is orally administered and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine after 168 hours . The compound’s absorption is decreased by pH-modifying agents and is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by the compound halts the proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells . Additionally, the compound triggers apoptosis of tumor cells .

Action Environment

The compound’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4 . Therefore, its absorption and thus its efficacy can be altered by pH-modifying agents . Furthermore, the compound is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and hence its action .

属性

IUPAC Name |

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN7O3S/c1-15-5-4-6-18(25)22(15)30-23(34)19-14-26-24(36-19)29-20-13-21(28-16(2)27-20)32-9-7-31(8-10-32)11-12-35-17(3)33/h4-6,13-14H,7-12H2,1-3H3,(H,30,34)(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDJNQNGJZMKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN7O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245157-85-0 |

Source

|

| Record name | 2-(4-((6-((5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-yl)Amino)-2-Methylpyrimidin-4-yl)Piperazin-1-yl)Ethylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)